A Comprehensive Technical Guide to N-Methylisatoic Anhydride: Molecular Weight, Properties, and Applications
A Comprehensive Technical Guide to N-Methylisatoic Anhydride: Molecular Weight, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Chemical Identity and Physicochemical Properties
N-Methylisatoic anhydride, systematically named 1-methyl-3,1-benzoxazine-2,4-dione, is a heterocyclic compound widely employed as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its reactivity is largely governed by the strained anhydride ring system, making it an effective acylating agent.[3]
Unpacking the Molecular Weight
The molecular weight of a compound is a fundamental constant derived from its molecular formula. It is essential for stoichiometric calculations in reaction planning, quantitative analysis, and for identity confirmation via mass spectrometry. The molecular formula for N-Methylisatoic anhydride is C₉H₇NO₃.[4][5][6][7]
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
Total Molecular Weight = 177.159 u
For practical laboratory applications, this value is typically rounded to 177.16 g/mol .[4][5][6][7] This precise value is a cornerstone for all quantitative work, from preparing solutions of a specific molarity to determining reaction yields.
Physicochemical Data Summary
A compound's utility is defined by its physical and chemical properties. The following table summarizes the key data for N-Methylisatoic anhydride, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃ | [1][4][7] |
| Molecular Weight | 177.16 g/mol | [1][4][5][6][7] |
| CAS Number | 10328-92-4 | [1][4] |
| Appearance | White to pale yellow or brownish powder/chunks | [1][3][7][8] |
| Melting Point | 174 - 180 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| IUPAC Name | 1-methyl-3,1-benzoxazine-2,4-dione | [4][9] |
| Solubility | Soluble in organic solvents like acetone | [3] |
Molecular Structure Visualization
The arrangement of atoms dictates the molecule's reactivity. The diagram below illustrates the structure of N-Methylisatoic anhydride.
Caption: 2D structure of N-Methylisatoic anhydride (C₉H₇NO₃).
Part 2: Synthesis and Reactivity
Common Synthesis Pathway
N-Methylisatoic anhydride is typically synthesized from N-methylanthranilic acid. A common laboratory and industrial method involves a cyclization reaction using an acid-binding agent and a catalyst. One patented method describes the condensation of o-chlorobenzoic acid with methylamine, followed by cyclization with triphosgene.[10]
Expert Insight: The choice of triphosgene as a cyclizing agent is critical. It serves as a safer, solid-form equivalent of the highly toxic phosgene gas. The reaction must be conducted under anhydrous conditions, as NMIA is moisture-sensitive and will hydrolyze back to N-methylanthranilic acid.[3][7] This self-validating check—the absence of the starting material in the final product via TLC or NMR—confirms the success of the anhydrous conditions.
Caption: General workflow for the synthesis of NMIA.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of NMIA stems from its reactivity towards nucleophiles. The anhydride ring opens upon attack, leading to the formation of N-methylanthranilamides. This reaction is a cornerstone for building more complex molecular architectures.[11][12]
Causality Behind Reactivity: The N-methyl group has two key effects compared to its parent compound, isatoic anhydride.
-
Steric Hindrance: The methyl group adds bulk around the nitrogen and adjacent carbonyl, slightly impeding the approach of nucleophiles.[13]
-
Electronic Effect: As a weak electron-donating group, the methyl group slightly reduces the electrophilicity of the carbonyl carbons.[13]
Consequently, reactions with NMIA often proceed with slightly more difficulty, sometimes requiring longer reaction times or more forcing conditions compared to isatoic anhydride.[11][13]
Part 3: Applications in Research and Development
N-Methylisatoic anhydride is not merely a synthetic intermediate but a powerful tool in several advanced research areas.[1]
Pharmaceutical and Agrochemical Synthesis
NMIA is a crucial building block for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its ability to introduce the N-methylanthraniloyl moiety is leveraged in the synthesis of heterocycles like quinazolinones, which are common scaffolds in drug discovery.
Protocol: Synthesis of an N-Substituted N-Methylanthranilamide This protocol outlines a general procedure for the reaction of NMIA with a primary amine.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Methylisatoic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).
-
Addition: Slowly add the primary amine (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the NMIA starting material.
-
Workup: Upon completion, the solvent is typically removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the pure amide product.
-
Validation: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular ion peak in the mass spectrum should correspond to the sum of the molecular weights of NMIA and the amine, minus CO₂ (44.01 g/mol ), which is lost during the ring-opening reaction.
RNA Structure Probing (SHAPE Chemistry)
A highly specialized application of NMIA is in the field of biochemistry, specifically in a technique called S elective 2' -H ydroxyl A cylation analyzed by P rimer E xtension (SHAPE).[8] In this method, NMIA is used to acylate the 2'-hydroxyl group of RNA nucleotides.[8][14]
-
Mechanism: Flexible, single-stranded regions of RNA are more accessible and react readily with NMIA.
-
Detection: The sites of acylation block reverse transcriptase during primer extension, allowing researchers to map the flexible regions of an RNA molecule at single-nucleotide resolution.[14]
NMIA is considered a "slow" SHAPE reagent, which is useful for capturing the structure of RNA over longer time scales.[15]
Caption: Logical workflow of an RNA SHAPE experiment using NMIA.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling of N-Methylisatoic anhydride is essential.
-
Hazards: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][16][17]
-
Precautions: Always handle NMIA in a well-ventilated fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[17][18]
-
Storage: The compound is moisture-sensitive.[7] It should be stored in a tightly closed container in a cool, dry place, often under an inert gas like nitrogen or argon.[17]
Conclusion
N-Methylisatoic anhydride is a compound whose significance is far greater than its foundational molecular weight of 177.16 g/mol . This value is the starting point for its use in precise, high-stakes applications ranging from the synthesis of life-saving pharmaceuticals to the elucidation of complex biological structures. For the research and drug development professional, a thorough understanding of its properties, reactivity, and handling is not just beneficial—it is a prerequisite for innovation and success.
References
-
N-Methylisatoic anhydride | C9H7NO3 | CID 25160. PubChem, National Institutes of Health. [Link]
-
Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA Journal. [Link]
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Link]
-
N-Methylisatoic Anhydride: A Versatile Research Tool. YuJa. [Link]
-
SAFETY DATA SHEET - N-Methylisatoic anhydride. Thermo Fisher Scientific. [Link]
- Method for preparing N-methyl isatoic anhydride.
-
The Crucial Role of N-Methylisatoic Anhydride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SHAPE Selection chemistry. (A) Chemical structures of N-methyl isatoic... ResearchGate. [Link]
-
Synthesis of 1-Methyl-7-Nitroisatoic Anhydride and Analysis of gurken mRNA by Selective 2'- Hydroxyl Acylation Analyzed by Primer Extension Chemistry. Fredonia State University of New York. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 10328-92-4: N-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]
- 4. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-Methylisatoic anhydride technical, 90 10328-92-4 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 11. myttex.net [myttex.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fredonia.edu [fredonia.edu]
- 15. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. bio.vu.nl [bio.vu.nl]
- 18. fishersci.com [fishersci.com]
